molecular formula C9H12BrN B062953 2-Bromo-6-tert-butylpyridine CAS No. 195044-14-5

2-Bromo-6-tert-butylpyridine

Cat. No.: B062953
CAS No.: 195044-14-5
M. Wt: 214.1 g/mol
InChI Key: QMVOIXCANJLTGO-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butylpyridine (CAS RN: 195044-14-5) is a brominated pyridine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol . It features a bromine substituent at the 2-position and a bulky tert-butyl group at the 6-position of the pyridine ring. Key physical properties include:

  • Density: 1.3 ± 0.1 g/cm³
  • Boiling Point: 223.2 ± 20.0 °C (at 760 mmHg)
  • Flash Point: 88.8 ± 21.8 °C
  • LogP: 3.22 (indicating moderate lipophilicity) .

This compound is widely used as a ligand or intermediate in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions . Its steric bulk from the tert-butyl group enhances stability in metal complexes, making it valuable in catalysis and synthetic organic chemistry.

Preparation Methods

2-Bromo-6-tert-butylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 2,6-dibromopyridine with tert-butylmagnesium chloride in the presence of copper(I) iodide as a catalyst . The reaction is typically carried out in tetrahydrofuran at low temperatures (0-20°C) under an inert atmosphere. The product is then purified using silica gel column chromatography with hexane as the solvent .

Another method involves the reaction of 2,6-dibromopyridine with potassium tert-butoxide in tert-butyl alcohol. The mixture is heated to reflux for several hours, then cooled and concentrated. The residue is quenched with water and extracted into ethyl acetate, yielding this compound .

Chemical Reactions Analysis

2-Bromo-6-tert-butylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Bromo-6-tert-butylpyridine is utilized as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products
Coupling ReactionsParticipates in cross-coupling reactions
Formation of HeterocyclesUsed in the synthesis of pyridine derivatives

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as a building block for pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development into therapeutic agents.

Material Science

In materials science, this compound is employed in the development of polymeric materials. It acts as a chain transfer agent in controlled radical polymerization processes.

Table 2: Applications in Material Science

ApplicationDescriptionReference
PolymerizationUsed as a chain transfer agent
Functionalized PolymersContributes to the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylpyridine depends on its specific application. In chemical reactions, the bromine atom and tert-butyl group influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition with the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Brominated Pyridine Derivatives

Structural and Substituent Analysis

The reactivity and applications of bromopyridines are heavily influenced by substituent position, size, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents (Position) Key Features
2-Bromo-6-tert-butylpyridine C₉H₁₂BrN Br (2), tert-butyl (6) High steric bulk; used in Pd complexes for catalysis
2-Bromo-6-chloromethylpyridine C₆H₅BrClN Br (2), CH₂Cl (6) Reactive chloromethyl group; precursor for further functionalization
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) Compact structure; intermediate in pharmaceuticals
2-Bromo-6-methylpyridine C₆H₆BrN Br (2), CH₃ (6) Methyl group enhances solubility; used in agrochemical synthesis
2-Amino-5-bromo-6-methylpyridine C₆H₇BrN₂ Br (5), CH₃ (6), NH₂ (2) Amino group enables nucleophilic reactions; pharmaceutical intermediate
2-Bromo-6-(tert-butoxy)pyridine C₉H₁₂BrNO Br (2), O-tert-butyl (6) Ether linkage alters electronic properties; used in specialty syntheses

Physical and Chemical Properties

  • Lipophilicity : The tert-butyl group in this compound increases LogP (3.22) compared to methyl-substituted analogs (e.g., LogP ~2.5 for 2-bromo-6-methylpyridine) .
  • Thermal Stability : Bulky substituents like tert-butyl elevate boiling points (e.g., 223 °C for this compound vs. ~200 °C for methyl analogs) .
  • Reactivity: Chloromethyl and amino groups enable nucleophilic substitutions, while bromine at the 2-position facilitates cross-coupling reactions .

Biological Activity

2-Bromo-6-tert-butylpyridine (CAS No. 195044-14-5) is a chemical compound characterized by a bromine atom at the second position and a tert-butyl group at the sixth position of the pyridine ring. Its unique structural features influence its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 214.10 g/mol
  • InChI Key : IOGKQDRGOUALAS-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain to be elucidated.
  • CYP Enzyme Interaction : The compound has been identified as an inhibitor of CYP1A2, which is significant for drug metabolism and pharmacokinetics. It does not inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Blood-Brain Barrier Permeability : Studies indicate that this compound is permeant through the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the tert-butyl group contributes to the compound's steric hindrance and electronic properties, influencing its biological interactions. The unique substitution pattern can enhance binding affinity to biological targets compared to other similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-(tert-butyl)pyridine1142197-19-00.95
2-(6-Bromopyridin-3-yl)acetonitrile144873-99-40.90
3-Bromo-4-(tert-butyl)pyridineUnknownSimilar structure

This table illustrates that while there are other similar compounds, the unique combination of substituents in this compound may confer distinct biological activities.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted by Joksimović et al. (2016) explored the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
  • CYP Inhibition Study : Another research paper highlighted the role of this compound as a selective inhibitor of CYP1A2. This finding is crucial for understanding how this compound may interact with other drugs metabolized by this enzyme, impacting therapeutic efficacy and safety profiles .
  • Neuropharmacological Potential : The ability of this compound to cross the BBB suggests it could be explored for neuroactive compounds targeting central nervous system disorders. Further studies are needed to assess its pharmacodynamics in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-tert-butylpyridine, and how can reaction conditions be optimized?

The primary synthesis involves bromination of 6-tert-butylpyridine derivatives. A common approach uses halogenating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. For example, bromination of 6-tert-butylpyridine with HBr/H2O2 in acetic acid yields the target compound . Optimization focuses on controlling reaction temperature (60–80°C) and stoichiometry to minimize di-brominated byproducts. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H NMR (δ 8.2–7.4 ppm for pyridine protons; δ 1.4 ppm for tert-butyl CH3) and ¹³C NMR (δ 155–120 ppm for aromatic carbons; δ 35 ppm for tert-butyl C) .
  • Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 214.10 (M+H⁺) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group on molecular packing (monoclinic system, space group Cc) .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura or Ullmann coupling with aryl/heteroaryl boronic acids or amines, respectively. For example, coupling with phenylboronic acid using Pd(PPh3)4/K2CO3 in THF/H2O yields 6-tert-butyl-2-phenylpyridine. Steric hindrance from the tert-butyl group necessitates elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselective functionalization?

The tert-butyl group directs electrophilic substitution to the para position (C4 of pyridine) due to steric and electronic effects. Computational studies (DFT) show increased electron density at C4, favoring reactions like nitration or sulfonation. Experimental validation via kinetic isotopic effects (KIE) and Hammett plots is recommended .

Q. What catalytic applications exist for metal complexes derived from this compound?

Ligands synthesized from this compound (e.g., bis-pyridyl derivatives) form stable complexes with Ni(II) or Pd(II), effective in ethylene oligomerization. Key parameters include ligand-to-metal ratios (1:1–2:1) and solvent polarity (toluene > DMF). Catalytic activity correlates with steric bulk, enhancing selectivity for α-olefins .

Q. How can data contradictions in reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from incomplete mixing or heat transfer inefficiencies. Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps. Scale-up protocols should prioritize:

  • Gradual reagent addition to control exothermicity.
  • High-surface-area reactors (e.g., microfluidic systems) for improved mass transfer .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Decomposition via hydrolysis or oxidation is minimized by:

  • Storing under inert gas (Ar/N2) in amber glass at −20°C.
  • Adding stabilizers (0.1% BHT) to inhibit radical formation.
  • Regular purity checks via HPLC (C18 column, MeCN/H2O mobile phase) .

Properties

IUPAC Name

2-bromo-6-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOIXCANJLTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622519
Record name 2-Bromo-6-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195044-14-5
Record name 2-Bromo-6-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-6-TERT-BUTYLPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,6-Dibromopyridine (50 g) was added to a solution of potassium tert-butoxide (35.5 g) in tert-butanol (300 ml). The mixture was heated to reflux for 3.5 hours then cooled and concentrated. The residue was quenched with water and extracted into ethyl acetate. The combined organic extracts were washed with brine, dried and concentrated to give 2-bromo-6-tert-butylpyridine (21.4 g, 44% yield ) as a clear oil; 1H NMR (270 MHz): δ 1.55(9H,s), 6.58(1H,d), 6.98(1H,d), 7.33(1H,t)ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To potassium tert-butoxide (1.0M in tert butanol, 100 ml, 100 mmol) was added 2,6-dibromopyridine (15.87 g, 67 mmol), and the resulting mixture heated at reflux for 3.5 hours. The mixture was evaporated and the residue quenched by the addition of water (150 ml). The mixture was extracted with ethyl acetate (3×80 ml) and the combined organic layers washed with brine (100 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with 2% Et2O in iso-hexanes to give the title compound (9.9 g, 69%) as a clear oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.87 g
Type
reactant
Reaction Step One
Yield
69%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
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Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
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